2-Isopropylmorpholine

Overview

Description

Synthesis Analysis

The synthesis of 2-Isopropylmorpholine involves the ring-opening polymerization of morpholine-2,5-dione derivatives using organic Sn and enzyme lipase . The most important method for the synthesis of biodegradable polyesters is the ring-opening polymerization of the corresponding cyclic mono- or diesters .Molecular Structure Analysis

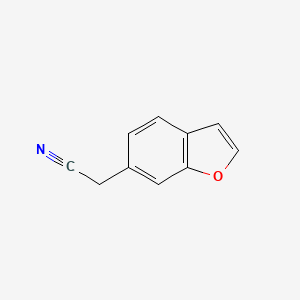

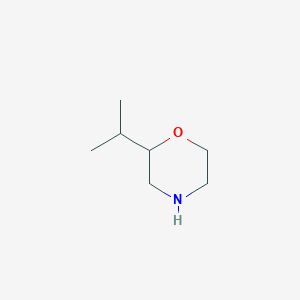

The molecular formula of 2-Isopropylmorpholine is C7H15NO . The molecular weight is 129.2 g/mol .Chemical Reactions Analysis

2-Isopropylmorpholine is a semi-synthetic opioid substitute for morphine. It is a potent analgesic. Opioid analgesics exert their principal pharmacologic effects on the CNS and the gastrointestinal tract. The principal actions of therapeutic value are analgesia and sedation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropylmorpholine include a density of 0.9±0.1 g/cm3, boiling point of 175.2±15.0 °C at 760 mmHg, vapour pressure of 1.2±0.3 mmHg at 25°C, enthalpy of vaporization of 41.2±3.0 kJ/mol, and flash point of 63.2±9.8 °C .Scientific Research Applications

Polymer Synthesis and Copolymerization

2-Isopropylmorpholine derivatives, such as 3(S)-isopropylmorpholine-2,5-dione (IPMD), have been utilized in the synthesis of polymers. For instance, IPMD and D,L-lactide (DLLA) were copolymerized using Porcine pancreatic lipase type II as a catalyst, resulting in homopolymers and random copolymers. These copolymers possess a carboxylic acid group at one end and a hydroxyl group at the other, with their glass transition temperature varying based on the DLLA residue composition in the copolymers (Feng, Klee, & Höcker, 2004).

Environmental Impact Studies

Studies have also focused on the environmental presence and impact of various compounds, including isopropylmethylphenol, which is structurally related to 2-isopropylmorpholine. These investigations provide insights into the presence of such chemicals in river waters, shedding light on potential environmental and ecological effects (Kimura et al., 2014).

Adsorption Studies

The adsorption behavior of compounds on activated carbon, such as 2-mercaptothiazoline, has been investigated to understand their elimination from aqueous systems. These studies contribute to the sustainable use of water resources and offer insights into the adsorption processes of similar molecules (Chang, Chang, & Höll, 2004).

Biodegradation and Environmental Remediation

Research on low-cost biosorbents for pesticide removal from wastewater has implications for environmental remediation. Such studies explore the efficiency of various substrates in adsorbing harmful chemicals, contributing to cleaner water resources (Boudesocque et al., 2008).

Catalytic Applications and Chemical Synthesis

Ruthenium complexes containing chelating ligands, such as (2-oxazolin-4-(S)-isopropyl-ylmethyl)diphenylphosphine, demonstrate catalytic activities that are relevant in chemical synthesis processes. These studies contribute to the development of new catalytic systems and synthetic methodologies (Braunstein et al., 2000).

Safety And Hazards

Future Directions

Bioresorbable polymers based on polydepsipeptides, such as 2-Isopropylmorpholine, could be used as biomaterials in drug controlled release, tissue engineering scaffolding, and shape-memory materials . The global market for 2-Isopropylmorpholine is expected to grow, providing a valuable source of guidance and direction for companies and individuals interested in the industry .

properties

IUPAC Name |

2-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBOOEPFXFVICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600912 | |

| Record name | 2-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylmorpholine | |

CAS RN |

89855-02-7 | |

| Record name | 2-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3430005.png)

![2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3430045.png)